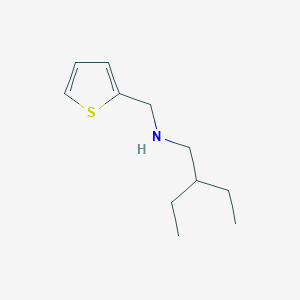
4-Methylcycloheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis and medicinal chemistry. Sulfonyl chlorides are known for their reactivity and versatility in forming various chemical bonds, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcycloheptane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-methylcycloheptane-1-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, where the sulfonic acid is heated with the chlorinating agent to produce the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions allows for high yields and purity of the final product. Safety measures are crucial due to the reactivity of chlorinating agents and the potential release of hazardous gases.
Chemical Reactions Analysis
Types of Reactions
4-Methylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: While sulfonyl chlorides are generally resistant to oxidation, they can be reduced to sulfides under specific conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with sulfonyl chlorides to form sulfonamides, often in the presence of a base such as triethylamine.
Alcohols: Form sulfonate esters when reacted with sulfonyl chlorides, typically using pyridine as a catalyst.
Thiols: Produce sulfonothioates in reactions with sulfonyl chlorides, often under mild conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines, these compounds are widely used in medicinal chemistry.
Sulfonate Esters: Result from reactions with alcohols and are used as intermediates in organic synthesis.
Sulfonothioates: Produced from reactions with thiols and have applications in various chemical processes.
Scientific Research Applications
4-Methylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylcycloheptane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity patterns due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A widely used sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Uniqueness
4-Methylcycloheptane-1-sulfonyl chloride is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
4-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(6-5-7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
NSLCQYAGDBRCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


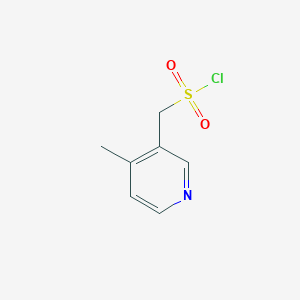

![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
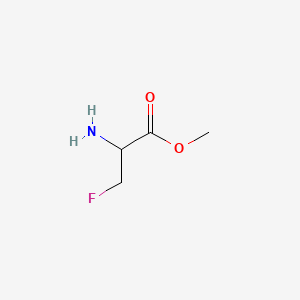
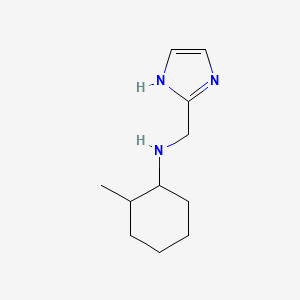
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)
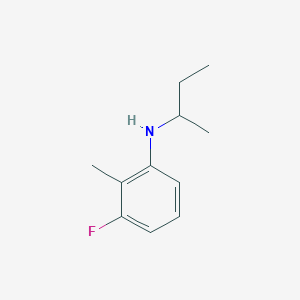
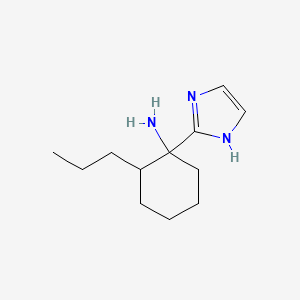
![(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13247896.png)
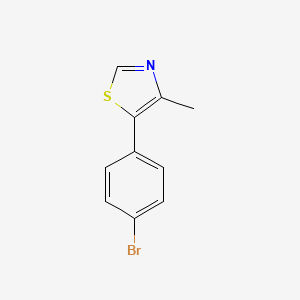
![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)
![12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine](/img/structure/B13247913.png)
